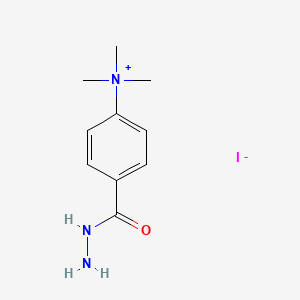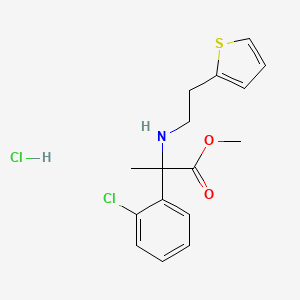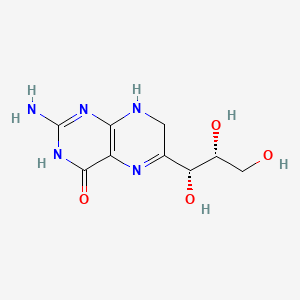
2-amino-6-((1R,2R)-1,2,3-trihydroxypropyl)-7,8-dihydropteridin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dihydroneopterin is a pteridine derivative that plays a significant role in various biological processes. It is a reduced form of neopterin and is involved in the biosynthesis of tetrahydrobiopterin, an essential cofactor for the production of neurotransmitters and nitric oxide. Dihydroneopterin is known for its antioxidant properties and is often studied in the context of immune response and oxidative stress.
準備方法
Synthetic Routes and Reaction Conditions
Dihydroneopterin can be synthesized through the reduction of neopterin. One common method involves the use of reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon. The reaction typically occurs in an aqueous or alcoholic solution under mild conditions.
Industrial Production Methods
Industrial production of dihydroneopterin often involves the large-scale reduction of neopterin using similar methods as in laboratory synthesis. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques like high-performance liquid chromatography.
化学反応の分析
Types of Reactions
Dihydroneopterin undergoes various chemical reactions, including:
Oxidation: It can be oxidized back to neopterin by reactive oxygen species.
Reduction: Further reduction can lead to the formation of tetrahydrobiopterin.
Substitution: It can participate in substitution reactions where functional groups are replaced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and hypochlorous acid.
Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation are used.
Substitution: Conditions vary depending on the substituent being introduced, but often involve acidic or basic catalysts.
Major Products
Oxidation: Neopterin and other oxidized derivatives.
Reduction: Tetrahydrobiopterin.
Substitution: Various substituted pteridines depending on the reaction conditions.
科学的研究の応用
Dihydroneopterin has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other pteridine derivatives.
Biology: Studied for its role in cellular immune response and as a marker for oxidative stress.
Medicine: Investigated for its potential therapeutic effects in conditions like cardiovascular diseases and neurodegenerative disorders.
Industry: Utilized in the production of diagnostic reagents and as an antioxidant in various formulations.
作用機序
Dihydroneopterin exerts its effects primarily through its antioxidant properties. It scavenges reactive oxygen species, thereby protecting cells from oxidative damage. It also modulates the activity of enzymes involved in the immune response, such as dihydroneopterin aldolase, which catalyzes its conversion to other biologically active pteridines. The molecular targets include various oxidative stress markers and immune cells like macrophages.
類似化合物との比較
Similar Compounds
Neopterin: An oxidized form of dihydroneopterin, used as a biomarker for immune activation.
Tetrahydrobiopterin: A fully reduced form, essential for neurotransmitter synthesis.
Dihydrobiopterin: Another reduced form involved in similar biochemical pathways.
Uniqueness
Dihydroneopterin is unique due to its intermediate oxidation state, allowing it to participate in both oxidative and reductive biochemical pathways. Its role as an antioxidant and its involvement in immune response make it distinct from its fully oxidized or reduced counterparts.
特性
CAS番号 |
1218-99-1 |
|---|---|
分子式 |
C9H13N5O4 |
分子量 |
255.23 g/mol |
IUPAC名 |
2-amino-6-[(1R,2R)-1,2,3-trihydroxypropyl]-7,8-dihydro-3H-pteridin-4-one |
InChI |
InChI=1S/C9H13N5O4/c10-9-13-7-5(8(18)14-9)12-3(1-11-7)6(17)4(16)2-15/h4,6,15-17H,1-2H2,(H4,10,11,13,14,18)/t4-,6-/m1/s1 |
InChIキー |
YQIFAMYNGGOTFB-INEUFUBQSA-N |
異性体SMILES |
C1C(=NC2=C(N1)N=C(NC2=O)N)[C@H]([C@@H](CO)O)O |
正規SMILES |
C1C(=NC2=C(N1)N=C(NC2=O)N)C(C(CO)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,4,6-Trihydroxy-5-[1-(4-hydroxy-1,1,4,7-tetramethyl-1a,2,3,4a,5,6,7a,7b-octahydrocyclopropa[h]azulen-7-yl)-3-methylbutyl]benzene-1,3-dicarbaldehyde](/img/structure/B13402426.png)
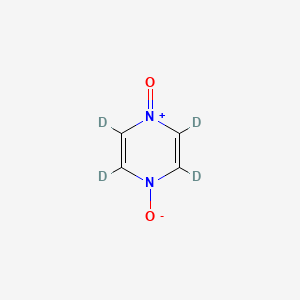
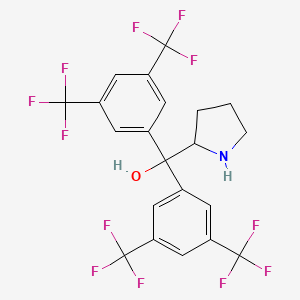
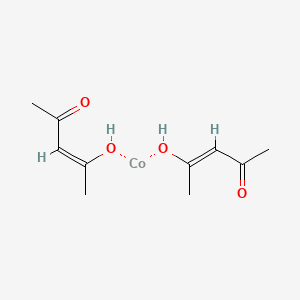
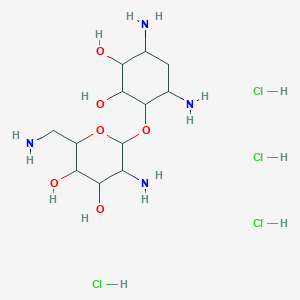
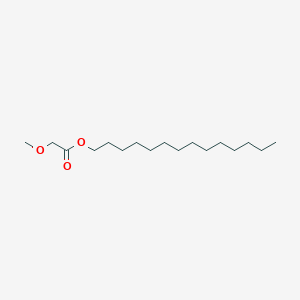
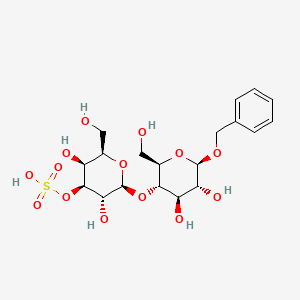
![1,1-Dimethylethyl 2-[(diphenylmethylene)amino]-5-hexenoate](/img/structure/B13402470.png)

![1-[4-(4-Benzyl-piperazin-1-YL)-phenyl]-ethylamine](/img/structure/B13402475.png)

